molecular formula C5H6I2N2 B174330 4,5-diiodo-1,2-dimethyl-1H-imidazole CAS No. 13369-82-9

4,5-diiodo-1,2-dimethyl-1H-imidazole

Cat. No. B174330
CAS RN: 13369-82-9
M. Wt: 347.92 g/mol
InChI Key: CWINQZIAZVITSO-UHFFFAOYSA-N
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Description

4,5-diiodo-1,2-dimethyl-1H-imidazole is a chemical compound with the CAS Number: 13369-82-9 . It has a molecular weight of 347.93 . The compound is stored at temperatures below -10°C and is shipped with an ice pack . It is a powder in its physical form .


Molecular Structure Analysis

The InChI code for 4,5-diiodo-1,2-dimethyl-1H-imidazole is 1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

4,5-diiodo-1,2-dimethyl-1H-imidazole is a powder . It is stored at temperatures below -10°C .

Mechanism of Action

The mechanism of action for 4,5-diiodo-1,2-dimethyl-1H-imidazole is not specified in the search results. Imidazoles, the class of organic compounds to which this compound belongs, are aromatic five-member rings with two nitrogen atoms at positions 1 and 3, and three carbon atoms .

Safety and Hazards

The compound has been assigned the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4,5-diiodo-1,2-dimethylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6I2N2/c1-3-8-4(6)5(7)9(3)2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWINQZIAZVITSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1C)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394116
Record name 4,5-diiodo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-diiodo-1,2-dimethyl-1H-imidazole

CAS RN

13369-82-9
Record name 4,5-diiodo-1,2-dimethyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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